molecular formula C21H21ClN2O5 B12174787 N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12174787
M. Wt: 416.9 g/mol
InChI Key: UJKZQKUCDBUXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, such as chloro, methoxy, and acetamide, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzazepine Core: Starting with a suitable precursor, such as a substituted phenylamine, the benzazepine core can be constructed through cyclization reactions.

    Functional Group Modifications: Introduction of chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the benzazepine derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzazepine ring can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide: Lacks the additional methoxy groups on the benzazepine ring.

    N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-quinazolin-3-yl)acetamide: Contains a quinazoline ring instead of a benzazepine ring.

Uniqueness

The unique combination of functional groups in N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide contributes to its distinct chemical and biological properties. The presence of multiple methoxy groups may enhance its solubility and reactivity, while the benzazepine core provides a rigid structure that can interact with specific biological targets.

Properties

Molecular Formula

C21H21ClN2O5

Molecular Weight

416.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C21H21ClN2O5/c1-27-17-5-4-15(11-16(17)22)23-20(25)12-24-7-6-13-8-18(28-2)19(29-3)9-14(13)10-21(24)26/h4-9,11H,10,12H2,1-3H3,(H,23,25)

InChI Key

UJKZQKUCDBUXRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.